molecular formula C9H14N2 B156786 Azelanitrile CAS No. 1675-69-0

Azelanitrile

Cat. No.: B156786
CAS No.: 1675-69-0
M. Wt: 150.22 g/mol
InChI Key: QXOYPGTWWXJFDI-UHFFFAOYSA-N
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Description

Azelanitrile, also known as 1,9-Nonanedinitrile, is an organic compound with the molecular formula C₉H₁₄N₂. It is a dinitrile, meaning it contains two nitrile groups (-CN) at each end of a nine-carbon chain. This compound is a clear, colorless to slightly yellow liquid and is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Azelanitrile, also known as Nonanedinitrile, is a chemical compound with the molecular formula C9H14N2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It has been reported that this compound can be electrochemically hydrogenated to its corresponding aminonitriles . This process involves the use of Raney nickel powder as the cathode material

Biochemical Pathways

It has been reported that this compound can be electrochemically hydrogenated to its corresponding aminonitriles This suggests that this compound may be involved in the hydrogenation process, potentially affecting related biochemical pathways

Result of Action

It has been reported that this compound can be electrochemically hydrogenated to its corresponding aminonitriles This suggests that this compound may have a role in the hydrogenation process

Action Environment

It has been reported that the electrochemical hydrogenation of this compound is influenced by factors such as current, temperature, and solvent/supporting electrolyte composition This suggests that these environmental factors may influence the action of this compound

Biochemical Analysis

Biochemical Properties

Azelanitrile plays a significant role in biochemical reactions, particularly in the synthesis of aminonitriles. It interacts with enzymes such as hydrogenases and reductases, which facilitate its conversion to aminonitriles through hydrogenation reactions. For instance, this compound can be electrochemically hydrogenated to 9-aminononanenitrile using Raney nickel as a catalyst . This interaction is crucial for the production of intermediates used in the synthesis of polymers and other chemicals.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound’s interaction with cellular enzymes can impact cell signaling pathways, potentially affecting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to hydrogenases and reductases, facilitating its conversion to aminonitriles. This binding interaction is essential for the hydrogenation process, which converts this compound to its corresponding aminonitrile. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under high temperatures and in the presence of strong acids or bases. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage control in the use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to aminonitriles. This conversion is facilitated by enzymes such as hydrogenases and reductases, which catalyze the hydrogenation of this compound. The resulting aminonitriles can then enter various metabolic pathways, contributing to the synthesis of amino acids and other essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biochemical activity and its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm or mitochondria, where it can interact with enzymes involved in metabolic pathways. This localization is crucial for its biochemical activity and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azelanitrile can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of azelaic acid using anhydrous ammonia. The reaction is typically carried out in a Pyrex combustion tube filled with silica gel, heated to 500°C, and nitrogen is passed through the column to activate the catalyst .

Chemical Reactions Analysis

Azelanitrile undergoes various chemical reactions, including:

    Hydrogenation: this compound can be electrochemically hydrogenated to produce 9-aminononanenitrile using Raney nickel powder as the cathode material.

    Hydrolysis: The nitrile groups in this compound can be hydrolyzed to produce azelaic acid. This reaction typically involves the use of acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azelanitrile has several applications in scientific research:

Comparison with Similar Compounds

Azelanitrile can be compared with other dinitrile compounds, such as adiponitrile and succinonitrile:

    Adiponitrile (1,4-Butanedinitrile): Used in the production of nylon-6,6.

    Succinonitrile (1,4-Butanedinitrile): Used as a solvent and in the production of polymers.

Uniqueness of this compound: this compound’s longer carbon chain (nine carbons) makes it suitable for the production of specific polymers, such as nylon-9, which have unique properties compared to those produced from shorter-chain dinitriles .

Properties

IUPAC Name

nonanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-8-6-4-2-1-3-5-7-9-11/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOYPGTWWXJFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC#N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168303
Record name Azelaonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-69-0
Record name Nonanedinitrile
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Record name Azelaonitrile
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Record name Azelanitrile
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Record name Azelaonitrile
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Record name Azelaonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some applications of Azelanitrile in battery technology?

A1: this compound shows promise as an electrolyte additive in lithium-ion batteries. Research suggests that when combined with other additives like LiDFOB and fluorinated ethylene carbonate, this compound can enhance battery performance. Specifically, it can improve the cycle life and high-temperature storage capabilities of batteries, especially those using high-nickel materials in their positive electrodes [, ].

Q2: How is this compound synthesized, and what is its structural characterization?

A2: this compound can be synthesized through the acid-catalyzed addition of specific nitriles to ambrettoleic acid. This reaction proceeds via an amido-imidol tautomerization mechanism []. The resulting product, N,N'-bis(1-carboxy-15-hydroxy-n-pentadec-8-yl)alkyl or -aryl diamides, can be characterized using various spectroscopic techniques. These include FTIR, 1H NMR, and 13C NMR spectroscopies, as well as mass spectrometry (MS) and elemental analysis [].

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